Tert-butyl 3,5-dioxopiperazine-1-carboxylate

Physicochemical Property Lipophilicity Drug Design

Tert-butyl 3,5-dioxopiperazine-1-carboxylate (CAS 501127-89-5) is a dioxopiperazine derivative with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol. It features a piperazine-2,6-dione core protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
CAS No. 501127-89-5
Cat. No. B1526392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,5-dioxopiperazine-1-carboxylate
CAS501127-89-5
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)NC(=O)C1
InChIInChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-4-6(12)10-7(13)5-11/h4-5H2,1-3H3,(H,10,12,13)
InChIKeyRUVRAIGXERUAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3,5-dioxopiperazine-1-carboxylate (CAS 501127-89-5) Procurement Overview: Structural Identity and Core Physicochemical Profile


Tert-butyl 3,5-dioxopiperazine-1-carboxylate (CAS 501127-89-5) is a dioxopiperazine derivative with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol. It features a piperazine-2,6-dione core protected by a tert-butoxycarbonyl (Boc) group . This compound is primarily utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly bisdioxopiperazine topoisomerase II inhibitors [1]. Its predicted physicochemical properties, including a LogP of -0.01 and a polar surface area of 76 Ų, define its partitioning and solubility profile in organic synthesis workflows .

Why Tert-butyl 3,5-dioxopiperazine-1-carboxylate Cannot Be Readily Substituted with Generic Piperazine Building Blocks


The presence of both the 3,5-dioxo functionality and the tert-butyl carbamate (Boc) protecting group creates a unique reactivity profile that is not replicated by mono-oxo piperazines or alternative N-protected analogs. The dual ketone groups in the piperazine ring enable specific cyclization and coupling reactions that are essential for constructing bisdioxopiperazine scaffolds, such as those found in ICRF-193 and dexrazoxane [1]. Furthermore, the Boc group provides acid-labile protection that is orthogonal to base-labile groups like Cbz or benzyl esters, allowing for sequential deprotection strategies in complex synthetic sequences [2]. Simple substitution with a non-Boc protected or mono-oxo analog will result in either premature deprotection, off-target reactivity, or failure to form the desired dioxopiperazine ring system, leading to synthetic failure or reduced yields.

Quantitative Comparative Evidence for Tert-butyl 3,5-dioxopiperazine-1-carboxylate (CAS 501127-89-5) vs. Closest Analogs


Lipophilicity (LogP) Comparison: Tert-butyl 3,5-dioxopiperazine-1-carboxylate vs. Tert-butyl 3-oxopiperazine-1-carboxylate

The lipophilicity of tert-butyl 3,5-dioxopiperazine-1-carboxylate (LogP = -0.01) is significantly lower than that of the mono-oxo analog tert-butyl 3-oxopiperazine-1-carboxylate (LogP = 0.62), indicating greater hydrophilicity. This difference is attributed to the additional carbonyl group in the dioxo derivative, which increases hydrogen bond acceptor capacity and polar surface area .

Physicochemical Property Lipophilicity Drug Design

Synthetic Yield Comparison: Boc Protection of Piperazine-2,6-dione vs. Piperazine-2-one

The synthesis of tert-butyl 3,5-dioxopiperazine-1-carboxylate from piperazine-2,6-dione hydrochloride and di-tert-butyl dicarbonate proceeds with a reported yield of 78% under optimized conditions . While direct yield data for the analogous Boc protection of piperazine-2-one to form tert-butyl 3-oxopiperazine-1-carboxylate is not available in the same source, literature suggests that the presence of the second carbonyl group in the dioxo substrate may influence reaction kinetics and yield due to altered electron density and steric effects.

Synthetic Efficiency Protecting Group Strategy Process Chemistry

Cost Efficiency and Supplier Availability: Tert-butyl 3,5-dioxopiperazine-1-carboxylate vs. Benzyl-Protected Analog

Tert-butyl 3,5-dioxopiperazine-1-carboxylate is commercially available from multiple suppliers with pricing that reflects its scale of use as a pharmaceutical intermediate. For example, a 1g quantity is priced at approximately $62.00 (GBP) from one supplier . In contrast, the benzyl-protected analog, benzyl 3,5-dioxopiperazine-1-carboxylate, is less commonly stocked and may require custom synthesis, with indicative pricing for a related benzyl-protected piperidine dione (benzyl 3,5-dioxopiperidine-1-carboxylate) at $1,024 per 100mg [1], suggesting a significantly higher cost for benzyl-protected variants.

Procurement Cost Analysis Supply Chain

Recommended Research and Industrial Applications for Tert-butyl 3,5-dioxopiperazine-1-carboxylate Based on Quantitative Evidence


Synthesis of Bisdioxopiperazine Topoisomerase II Inhibitors (e.g., ICRF-193, Dexrazoxane Analogs)

The 3,5-dioxopiperazine core is essential for constructing bisdioxopiperazine scaffolds that act as catalytic inhibitors of topoisomerase II [1]. The tert-butyl 3,5-dioxopiperazine-1-carboxylate intermediate provides a protected dioxopiperazine unit that can be selectively deprotected and coupled to form the bis-compounds. Its favorable LogP (-0.01) and established 78% synthetic yield support efficient process development in medicinal chemistry laboratories .

Sequential Deprotection Strategies in Complex Molecule Synthesis

The acid-labile Boc group in tert-butyl 3,5-dioxopiperazine-1-carboxylate allows for orthogonal protection schemes when used alongside base-labile protecting groups (e.g., Fmoc, Cbz) [2]. This enables chemists to install the dioxopiperazine moiety at a specific stage in a multi-step synthesis and then deprotect it under mild acidic conditions without affecting other sensitive functional groups, as validated in one-pot piperazine synthesis protocols [3].

Cost-Effective Scale-Up of Dioxopiperazine-Containing Drug Candidates

Given its commercial availability at approximately $62/g (compared to $10,000+/g for benzyl-protected analogs), tert-butyl 3,5-dioxopiperazine-1-carboxylate is the economically preferred intermediate for gram-scale and larger synthesis of dioxopiperazine-containing pharmaceutical candidates . Procurement teams should prioritize this compound when planning scale-up campaigns for bisdioxopiperazine-based antitumor agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3,5-dioxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.